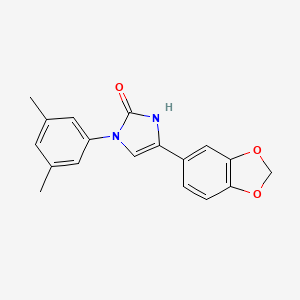
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one, also known as MDI-052, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. MDI-052 is a type of imidazolone derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has also been studied for its effects on other physiological processes. Research has shown that 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one can inhibit the release of inflammatory cytokines, which are involved in the immune response. Additionally, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these processes. Additionally, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one and to identify other potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one in humans.
Synthesemethoden
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one involves several steps, including the condensation of 3,5-dimethylbenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde to form a Schiff base, which is then reduced to form the corresponding amine. This amine is then reacted with 2-bromoacetophenone to form the final product, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been studied for its potential therapeutic applications, particularly in the field of oncology. Research has shown that 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-12(2)7-14(6-11)20-9-15(19-18(20)21)13-3-4-16-17(8-13)23-10-22-16/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPNBGQZIXZYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

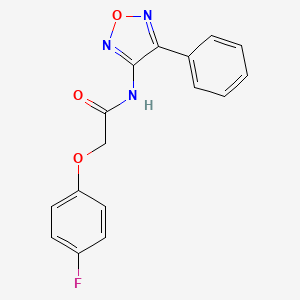
![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)
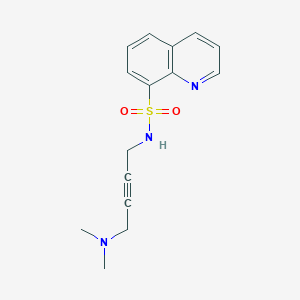
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
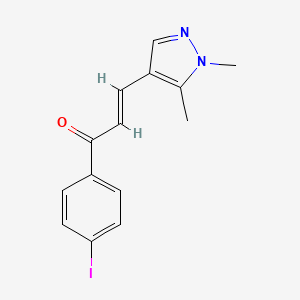
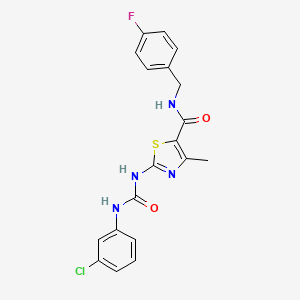

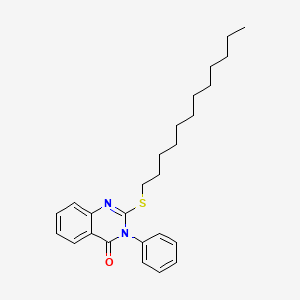
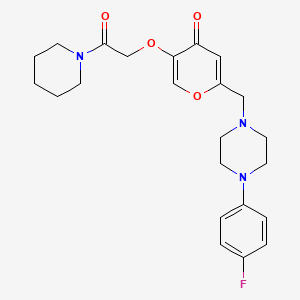
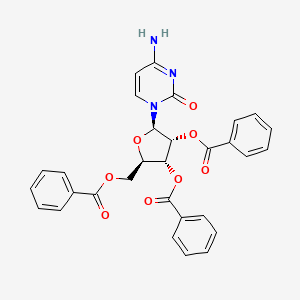
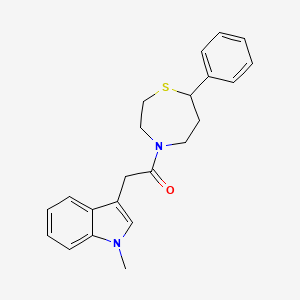
![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)
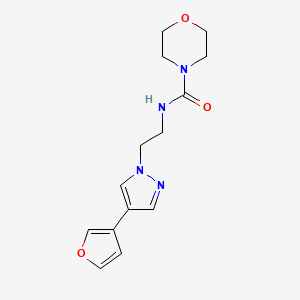
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)